- Combinatorial synthesis of 3,5-dimethylene substituted 1,2,4-triazoles, Combinatorial Chemistry & High Throughput Screening, 2011, 14(2), 132-137

Cas no 937-39-3 (2-Phenylacetohydrazide)

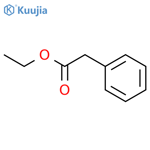

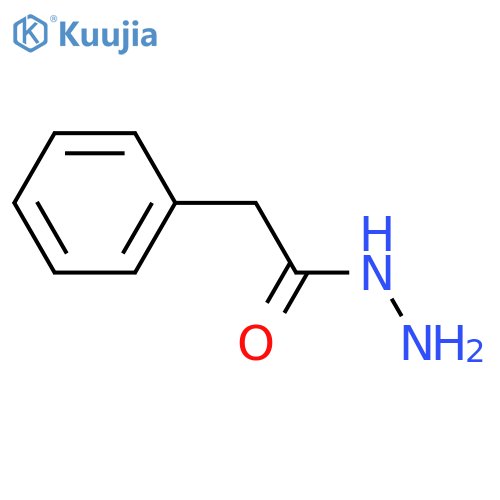

2-Phenylacetohydrazide structure

Productnaam:2-Phenylacetohydrazide

2-Phenylacetohydrazide Chemische en fysische eigenschappen

Naam en identificatie

-

- 2-Phenylacetohydrazide

- benzeneaceticacid,hydrazide

- RARECHEM BG FB 0137

- PHENYLACETIC ACID HYDRAZIDE

- PHENYLACETHYDRAZIDE

- 2-PHENYLACETIC ACID HYDRAZIDE

- ASISCHEM R35457

- Phenylacetic Hydrazide

- 2-phenylacetohydrazide(SALTDATA: FREE)

- SPECS AN-068

- Benzeneacetic acid, hydrazide

- Phenylacetylhydrazine

- Phenylacetyl hydrazide

- Phenacetic acid hydrazide

- (2-Phenylacetyl)hydrazine

- Phenylacetohydrazide

- Phenyl-acetic acid hydrazide

- FPTCVTJCJMVIDV-UHFFFAOYSA-N

- Phenylacetic acid hydrazide, 98%

- Acetic acid, phenyl-, hydrazide

- phenyl acetic hydrazide

- 2-phenyl-acetohydrazide

- 2-phenylacetic h

- Acetic acid, phenyl-, hydrazide (6CI, 7CI, 8CI)

- 2-Phenylacetic hydrazide

- INHd 30

- NSC 151437

- Phenyl acetohydrazide

- HMS1782P15

- BBL008394

- STK041854

- MFCD00007612

- DS-013559

- phenyl acetic acid hydrazide

- AC1644

- AI3-22890

- DTXSID0061327

- Phenylacetic acid, hydrazide

- DB-057427

- 2-phenyl-acetic acid hydrazide

- NSC151437

- 937-39-3

- Phenylacetic hydrazide, 98%

- AKOS000120769

- Z56867310

- Oprea1_206017

- EN300-17050

- P2203

- NSC-151437

- CHEMBL339003

- acetohydrazide, 2-phenyl-

- EINECS 213-328-6

- InChI=1/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11

- SY032275

- SCHEMBL9163298

- RS-1033

- BDBM50001681

- CCG-50896

- SCHEMBL5080

- CS-0067160

- E3Y5SE9D4G

- ALBB-001037

- NS00017492

- AN-068/40177140

- SR-01000640236-1

-

- MDL: MFCD00007612

- Inchi: 1S/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)

- InChI-sleutel: FPTCVTJCJMVIDV-UHFFFAOYSA-N

- LACHT: O=C(CC1C=CC=CC=1)NN

Berekende eigenschappen

- Exacte massa: 150.07900

- Monoisotopische massa: 150.079

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 2

- Aantal waterstofbondacceptatoren: 2

- Zware atoomtelling: 11

- Aantal draaibare bindingen: 2

- Complexiteit: 130

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Oppervlakte lading: 0

- XLogP3: 0.4

- Topologisch pooloppervlak: 55.1

- Aantal tautomers: 2

Experimentele eigenschappen

- Kleur/vorm: White needle solid

- Dichtheid: 1.1392 (rough estimate)

- Smeltpunt: 115.0 to 119.0 deg-C

- Kookpunt: 271.72°C (rough estimate)

- Vlampunt: 174.5 °C

- Brekindex: 1.6180 (estimate)

- PSA: 55.12000

- LogboekP: 1.31020

- λ max: 205(MeOH)(lit.)

- Oplosbaarheid: Not determined

2-Phenylacetohydrazide Beveiligingsinformatie

-

Symbool:

- Prompt:warning

- Signaalwoord:Danger

- Gevaarverklaring: H315-H319

- Waarschuwingsverklaring: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Vervoersnummer gevaarlijk materiaal:UN 2811 6.1 / PGIII

- WGK Duitsland:3

- Code gevarencategorie: 22

- Veiligheidsinstructies: S24/25

-

Identificatie van gevaarlijk materiaal:

- Opslagvoorwaarde:Store at room temperature

- Gevaarklasse:6.1

- PackingGroup:III

2-Phenylacetohydrazide Douanegegevens

- HS-CODE:2928000090

- Douanegegevens:

China Customs Code:

2928000090Overview:

2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-Phenylacetohydrazide Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1137800-25g |

2-Phenylacetohydrazide |

937-39-3 | 97% | 25g |

¥66.00 | 2024-04-24 | |

| Enamine | EN300-17050-5.0g |

2-phenylacetohydrazide |

937-39-3 | 95% | 5g |

$35.0 | 2023-05-03 | |

| Enamine | EN300-17050-100.0g |

2-phenylacetohydrazide |

937-39-3 | 95% | 100g |

$188.0 | 2023-05-03 | |

| eNovation Chemicals LLC | D694862-100g |

Phenylacetic Hydrazide |

937-39-3 | 98% | 100g |

$130 | 2024-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P79980-100g |

2-Phenylacetohydrazide |

937-39-3 | 100g |

¥726.0 | 2021-09-08 | ||

| Fluorochem | 228240-10g |

2-Phenylacetohydrazide |

937-39-3 | 95% | 10g |

£31.00 | 2022-02-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P822080-5g |

PHENYLACETIC ACID HYDRAZIDE |

937-39-3 | 97% | 5g |

¥44.00 | 2022-09-28 | |

| Apollo Scientific | OR310651-1g |

Phenylacetic acid hydrazide |

937-39-3 | 98% | 1g |

£34.00 | 2023-08-31 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY032275-500g |

Phenylacetic Hydrazide |

937-39-3 | ≥98% | 500g |

¥1340.00 | 2024-07-09 | |

| abcr | AB265207-1 g |

2-Phenylacetohydrazide, 95%; . |

937-39-3 | 95% | 1g |

€66.70 | 2022-06-11 |

2-Phenylacetohydrazide Productiemethode

Productiemethode 1

Productiemethode 2

Reactievoorwaarden

1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 1 - 2 h, reflux; reflux → rt

1.2 Reagents: Hydrazine hydrate (1:1) ; 0 °C; 0 °C → rt; 1 - 2 h, reflux

1.2 Reagents: Hydrazine hydrate (1:1) ; 0 °C; 0 °C → rt; 1 - 2 h, reflux

Referentie

- Development of novel liver X receptor modulators based on a 1,2,4-triazole scaffold, Bioorganic & Medicinal Chemistry Letters, 2019, 29(3), 449-453

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 h, reflux

Referentie

- Synthesis, characterization and biological properties of some newer 2-(N-substituted carboxamido methyl thio)-5-benzyl-1,3,4-oxadiazoles, Organic Chemistry: An Indian Journal, 2012, 8(11), 407-409

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Hydrazine hydrate (1:1) Solvents: Dichloromethane ; 2 h, rt

Referentie

- Synthesis of Acyl Hydrazides from Carboxamides and Hydrazine Hydrate Under Metal-Free Conditions at Room Temperature, Asian Journal of Organic Chemistry, 2023, 12(6),

Productiemethode 5

Productiemethode 6

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Hydrazine Solvents: Ethanol ; rt → 0 °C

1.2 Solvents: Ethanol ; 0 °C; 0 °C → rt; 12 h, rt

1.2 Solvents: Ethanol ; 0 °C; 0 °C → rt; 12 h, rt

Referentie

- Synthesis of α-ketophosphonates comprising mobile hydrogens in the α position: IR, 1H, 13C, and 31P NMR spectroscopic characteristics and reactivities with primary amines and hydrazines, Phosphorus, 2003, 178(10), 2241-2253

Productiemethode 8

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Alumina , Hydrazine hydrate (1:1)

Referentie

- Synthesis of monoacyl hydrazides, Journal of Organic Chemistry, 1965, 30(7), 2486-8

Productiemethode 10

Productiemethode 11

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol , Water ; 2 h, 80 °C; cooled

Referentie

- Crystal structures and thermochemical properties of phenyl-acetic acid furan-2-ylmethylene-hydrazide and its Ni(II) complex, Wuji Huaxue Xuebao, 2015, 31(8), 1520-1528

Productiemethode 13

Productiemethode 14

Productiemethode 15

Productiemethode 16

Reactievoorwaarden

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ; 2 - 3 h, reflux

Referentie

- Synthesis of new S-alkylated-3-mercapto-1,2,4-triazole derivatives bearing cyclic amine moiety as potent anticancer agents, Letters in Drug Design & Discovery, 2012, 9(3), 276-281

Productiemethode 17

Productiemethode 18

Productiemethode 19

Reactievoorwaarden

1.1 Reagents: Sulfuric acid Solvents: Methanol , Water ; 4 h, reflux; reflux → rt

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; 30 min, reflux

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; 30 min, reflux

Referentie

- Designing and exploring active N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides against three Trypanosoma cruzi strains more prevalent in Chagas disease patients, European Journal of Medicinal Chemistry, 2015, 96, 330-339

Productiemethode 20

2-Phenylacetohydrazide Raw materials

- Methyl phenylacetate

- Ethyl phenylacetate

- Phosphonic acid, (phenylacetyl)-, bis(1-methylethyl) ester

- 1,1-Dimethylethyl N-methyl-N-(2-phenylacetyl)carbamate

2-Phenylacetohydrazide Preparation Products

2-Phenylacetohydrazide Gerelateerde literatuur

-

Muhammad Naeem Ahmed,Muneeba Arif,Hina Andleeb,Syed Wadood Ali Shah,Ifzan Arshad,Muhammad Nawaz Tahir,Mariana Rocha,Diego M. Gil CrystEngComm 2021 23 955

-

Dillon Love,Kangmin Kim,Dylan W. Domaille,Olivia Williams,Jeffrey Stansbury,Charles Musgrave,Christopher Bowman Polym. Chem. 2019 10 5790

-

Joti Sarup Aggarwal,Jnanendra Nath Ray J. Chem. Soc. 1930 492

-

Bharathkumar Inturi,Gurubasavaraj V. Pujar,Madhusudhan N. Purohit,Viswanathan B. Iyer,Sowmya G. S.,Madhuri Kulkarni RSC Adv. 2016 6 110571

-

Marzieh Sohrabi,Mohammad Reza Binaeizadeh,Aida Iraji,Bagher Larijani,Mina Saeedi,Mohammad Mahdavi RSC Adv. 2022 12 12011

937-39-3 (2-Phenylacetohydrazide) Gerelateerde producten

- 57676-54-7(2-(4-Methylphenyl)acetohydrazide)

- 34800-90-3(1-Naphthaleneacethydrazide)

- 139277-58-0(2-(Biphenyl-4-yl)acetohydrazide)

- 1805146-28-4(5-(Difluoromethyl)-2-iodo-3-(trifluoromethyl)pyridine-4-methanol)

- 2248315-57-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl thieno[2,3-c]pyridine-2-carboxylate)

- 96625-77-3(3-(1H-pyrrol-1-yl)propane-1,2-diol)

- 898786-11-3((6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone)

- 681170-16-1(N-2-chloro-5-(trifluoromethyl)phenyl-1,3-benzothiazole-6-carboxamide)

- 1416345-22-6(4-[5-(3-Fluoro-phenoxymethyl)-2H-[1,2,4]triazol-3-yl]-2-methoxy-phenol)

- 24163-59-5(L-α-Glutamyl-3-(methylseleno)-L-alanine)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:937-39-3)2-Phenylacetohydrazide

Zuiverheid:99%

Hoeveelheid:500g

Prijs ($):168.0